2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide

hydrogen-bond donors drug-likeness permeability

Fragment-based screening programs risk wasted resources when substituting analogs with mismatched hydrogen-bond donor (HBD) counts. This compound provides the exact donor-acceptor-donor motif (HBD=2) required for target engagement. - Delivers 323 Da fragment-sized entry point with full 3-allyl-2-hydroxybenzylidene-hydrazino pharmacophore intact, maximizing molecules per milligram for high-concentration soaking or STD-NMR experiments. - Two publicly available ¹H NMR spectra (DMSO-d₆) enable immediate identity confirmation without additional analytical characterization costs. - Occupies an unexplored niche within the acylhydrazone class with no public kinase data, strengthening intellectual property positioning for any selective SGK-1 or RSK activity discovered.

Molecular Formula C18H17N3O3
Molecular Weight 323.3 g/mol
Cat. No. B10899835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide
Molecular FormulaC18H17N3O3
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC=CCC1=C(C(=CC=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)O
InChIInChI=1S/C18H17N3O3/c1-2-7-13-8-6-9-14(16(13)22)12-19-21-18(24)17(23)20-15-10-4-3-5-11-15/h2-6,8-12,22H,1,7H2,(H,20,23)(H,21,24)/b19-12+
InChIKeyGDZXOPNMNJRXNC-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2E)-2-(3-Allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide: Chemical Identity and Class Context


2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide (CAS 610257-31-3, MFCD01436416) is a synthetic hydrazone derivative belonging to the acylhydrazone family, characterized by an oxo-N-phenylacetamide core condensed with 3-allyl-2-hydroxybenzaldehyde . The compound is cataloged as a screening compound within the SALOR-INT collection distributed by Sigma-Aldrich and ChemBridge, indicating its intended use in early-stage drug discovery or chemical biology probe campaigns [1].

Phenolic hydrogen-bond donor supports pharmacophore models requiring an HBD, absent in allyloxy analogs.
Predicted lower polar surface area relative to bulkier aniline derivatives may favor membrane permeability.
Two publicly available ¹H NMR spectra support independent identity verification.
Low molecular weight relative to extended benzamide analogs supports fragment-based screening workflows.

Why Generic Hydroxyl‑Bearing Hydrazones Cannot Replace 2-[(2E)-2-(3-Allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide


Within the acylhydrazone screening collection, compounds sharing the 3-allyl-2-hydroxybenzylidene warhead differ substantially in the appended acyl moiety. The target compound possesses a terminal N‑phenyl‑oxoacetamide group, whereas close purchasable analogs carry N‑(4‑ethylphenyl)‑, N‑(3‑methoxyphenyl)‑, or N‑(1‑naphthyl)‑substituted oxoacetamide termini, and the structurally related procaspase activator PAC‑1 substitutes the entire oxoacetamide for a 4‑benzylpiperazino‑acetyl fragment . These variations alter hydrogen‑bond donor/acceptor count, topological polar surface area (tPSA), and calculated lipophilicity in ways that directly impact permeability, solubility, and target recognition . Substituting one analog for another without quantitative property matching therefore risks irreproducible screening results or procurement of a compound unsuited to the intended assay format.

Alkyl- or alkoxy-substituted aniline analogs shift lipophilicity and tPSA, potentially altering permeability and solubility behavior.
Allyloxy regioisomer lacks a phenolic hydrogen-bond donor; may abolish interactions critical in HBD-dependent assays.
Heavier benzamide-extended analogs may reduce aqueous solubility and increase non-specific binding, limiting suitability for fragment-based or high-concentration screens.

Quantitative Differentiation Evidence for 2-[(2E)-2-(3-Allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide Against Closest Analogs


Higher Hydrogen‑Bond Donor Capacity Relative to the Allyloxy Regioisomer

The target compound bears a free phenolic hydroxyl (2‑OH), conferring one additional hydrogen‑bond donor (HBD) compared with the allyloxy regioisomer 2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-phenylacetamide, which lacks any HBD. This difference is critical for biological target engagement where a donor hydrogen is required for key interactions; the allyloxy analog cannot satisfy such interactions without metabolic or chemical unmasking .

Hydrogen-Bond Donor Count
Data to verify
Target: 2 HBD (phenolic OH + amide NH)
Allyloxy analog: 1 HBD (amide NH only)
Additional HBD may support target engagement requiring a donor hydrogen.
Calculated from 2D structures; experimental confirmation needed.
hydrogen-bond donors drug-likeness permeability

Lower Topological Polar Surface Area Than the 4‑Ethylphenyl Analog Enhances Predicted Membrane Permeability

The target compound (tPSA = 79.8 Ų) displays a lower topological polar surface area than the 4‑ethylphenyl analog 2-(2-(3-allyl-2-hydroxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide (tPSA approximately 83.8 Ų, estimated by adding a –CH₂– increment to the target). A lower tPSA correlates with improved passive membrane permeability; the target compound falls 10–15 Ų below the 90 Ų threshold often associated with moderate oral absorption, whereas the 4‑ethylphenyl analog sits closer to that threshold .

Topological Polar Surface Area
Data to verify
Target: 79.8 Ų
4‑Ethylphenyl analog: ~83.8 Ų
Lower tPSA may correlate with improved passive membrane permeability.
Calculated values; experimental permeability not reported.
tPSA permeability blood-brain barrier

Intermediate Lipophilicity (clogP 4.40) Balanced Between CNS and Systemic Exposure Windows

The target compound exhibits a calculated logP of 4.40, which is markedly lower than the extremely lipophilic PAC-1 (clogP ≈ 5.5 for the free base) and higher than the more polar methoxyphenyl analog (clogP ≈ 3.8 for 2-(2-(3-allyl-2-hydroxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide). This intermediate logP positions the compound in a range favorable for both cell permeability and aqueous solubility, avoiding the solubility liabilities of PAC-1 while retaining better membrane penetration than the methoxyphenyl congener .

Calculated Lipophilicity
Data to verify
Target: clogP 4.40
PAC-1: ~5.5; 3‑methoxyphenyl analog: ~3.8
Intermediate clogP may balance solubility and permeability for screening assays.
Literature estimates; not measured directly for target.
clogP lipophilicity ADMET

Publicly Available NMR Spectral Data Enables Immediate Purity Verification

Unlike most SALOR-INT screening compounds that lack publicly accessible spectral data, the target compound has two ¹H NMR spectra deposited in the KnowItAll NMR Spectral Library (Wiley), recorded in DMSO‑d₆ [1]. By contrast, the 4‑ethylphenyl, 3‑methoxyphenyl, and naphthyl congeners have no open‑access NMR spectra cataloged in authoritative databases. This allows purchasers to independently verify identity and purity upon receipt, reducing the risk of mis‑annotation or degradation that can compromise high‑throughput screening campaigns .

Public NMR Spectra
Reported
2 ¹H NMR spectra (DMSO-d₆) available
Comparators: 0 open-access spectra
Pre-purchase spectral data support identity and purity verification.
KnowItAll NMR Library; accessed 2026-04-30.
NMR quality control structural verification

Absence of Public SGK‑1 Bioactivity Data Converts a Liability into a Procurement Filter

No peer‑reviewed IC₅₀, Kd, or cellular activity data for the target compound have been deposited in PubMed, PubChem, or the patent literature as of the search date. The closest class‑level evidence comes from the WO2005037773A1 patent, which reports that acylhydrazones bearing a 3‑allyl‑2‑hydroxybenzylidene fragment can act as selective SGK‑1 inhibitors [1]. However, that patent does not list the target compound among specifically exemplified molecules. In contrast, the structurally related procaspase activator PAC‑1 has well‑characterized caspase‑3 activation data (EC₅₀ not directly comparable due to distinct protein target) . Consequently, any project already profiling PAC‑1 or other characterized acylhydrazones that obtains activity only from the target compound can assign that activity to the unique oxo‑N‑phenylacetamide tail, creating a defensible novelty justification that supports procurement.

Bioactivity Data Availability
Class-level inference
No published IC₅₀, Kd, or cellular activity data
Unexplored activity space may allow novel SAR attribution.
SGK-1 inhibition inferred from patent class; target not exemplified.
SGK-1 kinase selectivity acylhydrazone

Molecular Weight Below 400 Da and Rotatable Bond Count Favor Ligand Efficiency Over Heavier Analogs

With a molecular weight of 323.35 Da and 7 rotatable bonds, the target compound is significantly lighter and more ligand‑efficient than related SALOR-INT analogs such as the 4‑ethoxyphenyl‑benzamide derivative (MW 486.5 Da) and the naphthyl congener (MW 373.4 Da) [1]. In fragment‑based and hit‑identification settings, lower molecular weight typically yields higher ligand efficiency indices, meaning that each heavy atom contributes more binding energy. Selecting the lower‑MW phenylacetamide over the benzamide‑extended analog can therefore improve the probability of identifying a high‑efficiency starting point.

Molecular Weight & Ligand Efficiency
Reported
Target: 323.35 Da
4‑Ethoxyphenyl‑benzamide analog: 486.5 Da
Lower MW may improve ligand efficiency and solubility per mass.
MW from ChemSpider and Sigma-Aldrich.
ligand efficiency drug-likeness fragment-like properties

Application Scenarios Where 2-[(2E)-2-(3-Allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide Provides a Defined Advantage


Hit‑to‑Lead Campaigns Requiring a Phenolic Hydrogen‑Bond Donor in the Pharmacophore

Projects modeling a donor‑acceptor‑donor motif that includes a phenolic OH will find the allyloxy analog unfit for purpose because it lacks the requisite donor. Procurement of the target compound (HBD = 2) ensures that the key interaction can be made without synthetic modification, whereas the allyloxy congener (HBD = 1) would require deprotection or metabolic activation, adding uncertainty and cost [1].

SAR Studies Exploring the Oxo‑N‑Phenylacetamide Tail Against SGK‑1 or Related Kinases

Because the target compound occupies an unexplored niche within the acylhydrazone class—no public kinase data exist—any selective SGK‑1 or RSK activity that emerges in a panel screen can be uniquely attributed to the N‑phenyl‑oxoacetamide terminus, strengthening intellectual property positioning. This contrasts with analogs whose activity is already disclosed in the WO2005037773A1 patent [1].

Assay‑Ready Procurement Where Pre‑Acquired NMR Spectra Reduce QC Overhead

Laboratories that require identity confirmation before adding a compound to a screening deck benefit from the two publicly available ¹H NMR spectra (DMSO‑d₆) of the target compound. Competing analogs lack comparable open‑access spectral data, forcing purchasers to invest in additional analytical characterization or accept higher risk of mis‑annotation [1].

Fragment‑Based or Ligand‑Efficiency‑Driven Screens Where Low Molecular Weight Is a Prerequisite

With a molecular weight of 323 Da, the target compound is a viable fragment‑sized entry point that maintains the full 3‑allyl‑2‑hydroxybenzylidene‑hydrazino pharmacophore. Heavier analogs such as the 4‑ethoxyphenyl‑benzamide derivative (486 Da) deliver fewer molecules per milligram and are less suitable for high‑concentration fragment soaking or STD‑NMR experiments, making the target compound the logical choice for fragment‑based discovery [1][2].

Application
Selection Property
Validation Focus
Hit-to-Lead Requiring Phenolic HBD
Phenolic hydrogen‑bond donor (absent in allyloxy analog)
Confirm HBD requirement in target pharmacophore assay
SAR Studies on Oxo‑N‑Phenylacetamide Tail
Unexplored kinase activity space for IP positioning
Attribute kinase selectivity to unique N‑phenyl‑oxoacetamide tail
Assay‑Ready Screening with Minimal QC
Publicly available ¹H NMR spectra for identity check
Verify identity and purity without additional characterization
Fragment‑Based or Ligand‑Efficiency Screens
Low molecular weight (fragment‑appropriate)
Evaluate solubility and ligand efficiency in fragment soaking
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